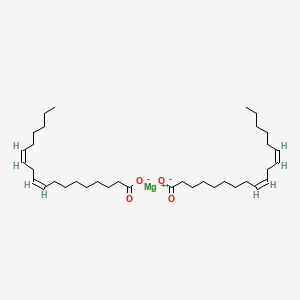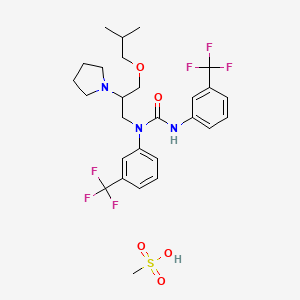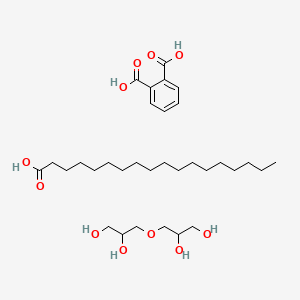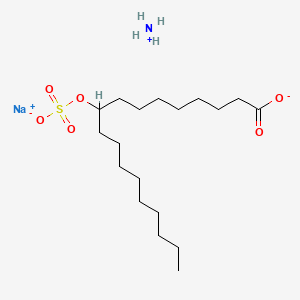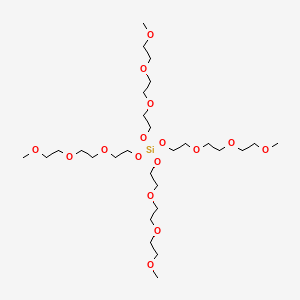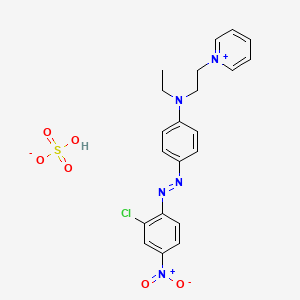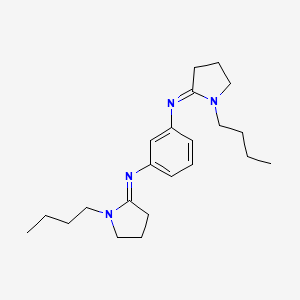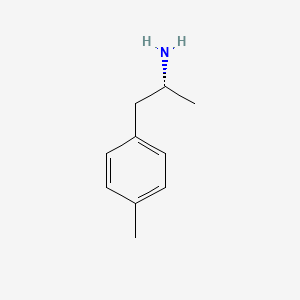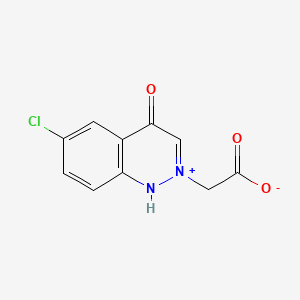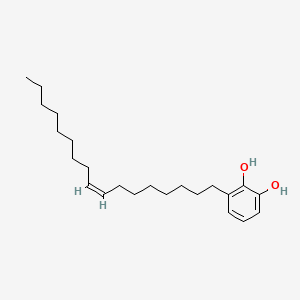
Heptadecenylcatechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecenylcatechol is an organic compound with the molecular formula C23H38O2 It is a derivative of catechol, where a heptadecenyl group is substituted at one of the hydroxyl positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadecenylcatechol can be synthesized through several methods. One common approach involves the alkylation of catechol with heptadecenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the catechol, followed by the addition of the heptadecenyl halide to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Heptadecenylcatechol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.
Reduction: Reduction of this compound can lead to the formation of catechol derivatives with reduced functional groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Quinones
Reduction: Reduced catechol derivatives
Substitution: Alkylated or acylated catechol derivatives
Applications De Recherche Scientifique
Heptadecenylcatechol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound’s antioxidant properties make it a candidate for the development of drugs aimed at reducing oxidative stress-related diseases.
Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of heptadecenylcatechol involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl groups can participate in redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can modulate cellular signaling pathways and induce oxidative stress, which may contribute to its antimicrobial and antioxidant activities .
Comparaison Avec Des Composés Similaires
Heptadecenylcatechol can be compared with other catechol derivatives, such as:
3-Heptadecylcatechol: Similar in structure but with a saturated heptadecyl group instead of an unsaturated heptadecenyl group.
Catechol: The parent compound with two hydroxyl groups on a benzene ring.
Hydroquinone: A similar compound with hydroxyl groups in the para position on the benzene ring.
Uniqueness: Its unsaturated alkyl chain can participate in additional chemical reactions, providing opportunities for further functionalization and application .
Propriétés
Numéro CAS |
54954-20-0 |
|---|---|
Formule moléculaire |
C23H38O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
3-[(Z)-heptadec-8-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h9-10,17,19-20,24-25H,2-8,11-16,18H2,1H3/b10-9- |
Clé InChI |
XOVWSFACOVXOLB-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





